1-Iodo-N,N-dimethylmethanamine
Description
1-Iodo-N,N-dimethylmethanamine (chemical formula: C₃H₉IN₂) is a tertiary amine featuring an iodine atom attached to the central carbon of a methanamine backbone, with two methyl groups bonded to the nitrogen atom. For instance, alkylation reactions involving iodine-containing reagents (e.g., ethyl iodide in ) are commonly employed to introduce iodine substituents into amine frameworks .
Properties
Molecular Formula |
C3H8IN |
|---|---|
Molecular Weight |
185.01 g/mol |
IUPAC Name |
1-iodo-N,N-dimethylmethanamine |
InChI |
InChI=1S/C3H8IN/c1-5(2)3-4/h3H2,1-2H3 |
InChI Key |
VWCCXXIHYWIBTD-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CI |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Iodo-N,N-dimethylmethanamine can be synthesized through the iodination of N,N-dimethylmethanamine. One common method involves the reaction of N,N-dimethylmethanamine with iodine in the presence of a base such as potassium carbonate (K2CO3) or 4-dimethylaminopyridine (DMAP). The reaction typically proceeds at room temperature and yields the desired product with high efficiency .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale iodination processes using similar reagents and conditions as in laboratory synthesis. The choice of reagents and conditions is optimized for cost-effectiveness, safety, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions: 1-Iodo-N,N-dimethylmethanamine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions, altering its chemical structure and properties.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as sodium azide (NaN3) or potassium cyanide (KCN).
Oxidation Reactions: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed:
Substitution Reactions: Products include azides, nitriles, and other substituted amines.
Oxidation and Reduction Reactions: Products vary depending on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Iodo-N,N-dimethylmethanamine has several applications in scientific research:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules. Its reactivity makes it useful in various organic transformations.
Biology: The compound can be used in the modification of biomolecules for studying biological processes.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-iodo-N,N-dimethylmethanamine exerts its effects depends on the specific reaction or application. Generally, the iodine atom acts as a leaving group in substitution reactions, facilitating the formation of new chemical bonds. The dimethyl groups can influence the compound’s reactivity and interactions with other molecules.
Comparison with Similar Compounds
Table 1: Comparative Properties of N,N-Dimethylmethanamine Derivatives
Key Observations :
- Halogen Effects: Iodine increases molecular weight and reduces water solubility compared to non-halogenated analogs like (anthracen-9-yl)-N,N-dimethylmethanamine .
- Aromatic vs. Aliphatic Systems : Chlorinated pyridine derivatives (e.g., 1-(6-chloropyridin-3-yl)-N,N-dimethylmethanamine) exhibit planar structures that enhance π-π interactions, unlike aliphatic iodine derivatives .
Industrial and Pharmaceutical Relevance
- Pharmaceuticals : Iodinated amines are critical in radiopharmaceuticals (e.g., iodine-131 labeling) and receptor-targeting drugs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
